molecular formula C17H20N4O B8021806 4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide

4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide

Cat. No.: B8021806
M. Wt: 296.37 g/mol
InChI Key: PXZZBGURPCTYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-phenyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide is a chemical compound supplied for research use only. It features a molecular formula of C17H20N4O and a molecular weight of 296.37 g/mol . This molecule is built on a pyrimidine core, a privileged scaffold in medicinal chemistry known for its prevalence in nucleic acids and numerous FDA-approved drugs, particularly kinase inhibitors . The structure is further functionalized with a phenylamide group and a piperidine moiety. The piperidine ring is one of the most common heterocyclic subunits found in FDA-approved drugs, making it a highly valuable building block in pharmaceutical research . Compounds with similar N-(piperidin-yl)pyrimidine-5-carboxamide structures have been identified in published research as key scaffolds in the structure-based design of novel renin inhibitors, highlighting the potential of this chemical class in drug discovery programs targeting cardiovascular diseases . Furthermore, parallel synthesis strategies of related pyrimidine-5-carboxamide libraries demonstrate the utility of this core structure in generating diverse compounds for biological screening and structure-activity relationship (SAR) studies . This product is intended for research and development applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-14(17(22)21-13-7-3-2-4-8-13)11-19-16(20-12)15-9-5-6-10-18-15/h2-4,7-8,11,15,18H,5-6,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZZBGURPCTYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)C3CCCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the pyrimidine intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and solvent selection to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. G Protein-Coupled Receptor Modulation
Research indicates that derivatives of pyrimidine compounds, including 4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide, can act as allosteric modulators of G protein-coupled receptors (GPCRs). These receptors are crucial targets for drug discovery due to their involvement in numerous physiological processes and diseases. The modulation of GPCRs can lead to novel therapeutic strategies for conditions such as central nervous system disorders and metabolic diseases .

1.2. Antidiabetic Potential
In a murine glucose tolerance test, similar compounds have demonstrated the ability to reduce blood glucose levels through GPCR activation. This suggests potential applications in the treatment of diabetes, where modulation of insulin secretion and incretin levels is critical .

1.3. Anticancer Activity
Compounds with a similar structure have shown promise in anticancer research. For instance, studies have indicated that pyrimidine derivatives can inhibit tumor growth by interfering with cancer cell signaling pathways. This highlights the potential for this compound in oncology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Research has shown that modifications to the piperidine moiety can significantly affect the compound's receptor affinity and selectivity, making it a valuable subject for SAR studies .

3.1. Case Study: CNS Disorders

A study focusing on allosteric modulators of GPCRs reported that certain pyrimidine derivatives exhibited neuroprotective effects in animal models of neurodegenerative diseases. The findings suggest that compounds like this compound could be developed into therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease .

3.2. Case Study: Diabetes Management

In another investigation, a related compound was evaluated for its efficacy in managing type 2 diabetes. The results indicated significant reductions in fasting blood glucose levels and improved insulin sensitivity, supporting the hypothesis that pyrimidine derivatives can be effective in metabolic regulation .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
GPCR ModulationTargeting GPCRs for therapeutic interventionsPotential treatments for CNS disorders
Antidiabetic PotentialReducing blood glucose levels through receptor activationEfficacy demonstrated in murine models
Anticancer ActivityInhibiting cancer cell growth through signaling pathway interferencePromising results in preclinical studies
Structure-Activity RelationshipOptimization of pharmacological properties through chemical modificationsSignificant impact on receptor affinity

Mechanism of Action

The mechanism of action of 4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound shares structural motifs with several derivatives synthesized in recent studies. Key analogues include:

Compound Name/ID Core Structure Modifications Key Features Reference(s)
13a () 2-(4-Phenylpiperazin-1-yl)-pyrimidine-5-carboxamide with trifluoromethylbenzamidoethyl side chain Features a trifluoromethyl group, enhancing lipophilicity and metabolic stability. Higher purity (98.64%) and distinct NMR shifts (δ 8.82 ppm for -NH-) .
13b () Nitrobenzamidoethyl side chain Lower melting point (40.2–42.3°C) compared to 13a (165.4–167.9°C), likely due to nitro group polarity. Similar purity (98.73%) .
13c () Cyanobenzamidoethyl side chain Cyano group improves electron-withdrawing properties. Highest purity (99.59%) and distinct IR absorption (3293 cm⁻¹ for -CONH-) .
Compound 7 () N-Methyl-2-(4-(morpholine-4-carbonyl)benzoyl)piperazine-pyrimidine-5-carboxamide Morpholine-carbonyl group enhances solubility. Synthesized via TBTU-mediated coupling (58% yield) .
STAT6 Inhibitors () 2-{[2-(4-Hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives Hydroxyphenyl-ethylamino group confers STAT6 inhibition (IC₅₀ = 0.5–10 μM) .

Physicochemical Properties

  • Spectral Data : The piperidine and pyrimidine rings generate characteristic NMR signals (e.g., δ 8.80 ppm for pyrimidine protons in 13a–13c) and IR carbonyl stretches (~1620–1630 cm⁻¹) .

Key Research Findings

  • Substituent Effects: Trifluoromethyl (13a) and cyano (13c) groups enhance metabolic stability compared to nitro (13b) .
  • Synthetic Challenges : Bulky aryl groups reduce yields (e.g., 13a: 58% vs. 13c: 65%) .
  • Biological Potential: Piperidine-pyrimidine hybrids are understudied but promising for CNS-targeted therapies due to their blood-brain barrier permeability .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Melting Point (°C) Yield (%) Purity (%) Key Spectral Data (NMR/IR)
13a C₃₀H₃₁F₃N₈O₆ 165.4–167.9 58 98.64 δ 8.82 (NH), IR 3246 cm⁻¹ (CONH)
13b C₂₉H₃₁N₉O₈ 40.2–42.3 62 98.73 δ 8.91 (NH), IR 3256 cm⁻¹ (CONH)
Compound 7 Not reported Not reported Not reported 98.5 δ 3.96 (piperazine), IR 1621 cm⁻¹ (C=O)
STAT6 Inhibitor C₁₅H₁₈N₄O₂ Not reported Not reported Not reported δ 3.20 (CH₂), IC₅₀ = 0.5 μM

Biological Activity

4-Methyl-N-phenyl-2-(piperidin-2-YL)pyrimidine-5-carboxamide is a pyrimidine-based compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H20_{20}N4_{4}O
  • Molecular Weight : 296.37 g/mol
  • CAS Number : 2108138-88-9

Biological Activity

The compound is primarily studied for its effects on various biological systems, particularly in the context of cancer and infectious diseases. The following sections detail its activities based on recent research findings.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, its derivatives have shown significant inhibitory effects on cancer cell lines, including MCF-7 and MDA-MB-231, with IC50_{50} values ranging from 0.87 to 12.91 µM. In comparison, the standard drug 5-Fluorouracil (5-FU) exhibited higher IC50_{50} values of 17.02 µM and 11.73 µM in the same cell lines .

CompoundCell LineIC50_{50} (µM)
This compoundMCF-70.87 - 12.91
This compoundMDA-MB-2311.75 - 9.46
5-FluorouracilMCF-717.02
5-FluorouracilMDA-MB-23111.73

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity . Specifically, caspase 9 levels were significantly elevated in treated samples, suggesting a pathway involving mitochondrial signaling.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary findings indicate that it may exhibit inhibitory effects against certain bacterial strains, although specific data are still emerging.

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A study demonstrated that modifications to the pyrimidine core could enhance solubility and potency against cancer cells. The introduction of polar functionalities improved metabolic stability without compromising efficacy .
  • In Vivo Studies : Animal model studies have shown promising results in reducing tumor size when administered at specific dosages, indicating potential for therapeutic applications .
  • Comparative Studies : When compared to other pyrimidine derivatives, this compound exhibited a superior selectivity index in inhibiting cancer cell proliferation while minimizing effects on normal cells .

Q & A

Q. What safety protocols are essential for handling intermediates with reactive functional groups (e.g., nitro, sulfonyl)?

  • Answer : Use fume hoods for reactions releasing toxic gases (e.g., HCl, SO₂). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste must be neutralized before disposal via certified hazardous waste contractors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.